3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole
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Overview
Description
3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole is a heterocyclic compound that features a unique combination of cyclopropyl, triazole, azetidine, and thiadiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazole ring through a cyclization reaction involving hydrazines and amidines . The azetidine ring can be introduced via nucleophilic substitution reactions, while the thiadiazole ring is often formed through cyclization reactions involving thiosemicarbazides and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A core moiety in many pharmaceuticals, known for its antifungal and antiviral properties.
Azetidine: A four-membered ring compound with applications in medicinal chemistry as a scaffold for drug development.
Thiadiazole: Known for its diverse pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
3-cyclopropyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole stands out due to its combination of these three pharmacophores in a single molecule, providing a unique set of interactions and potential activities that are not observed in the individual components .
Properties
IUPAC Name |
3-cyclopropyl-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6S/c1-2-7(1)9-13-10(17-14-9)15-5-8(6-15)16-11-3-4-12-16/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROYPMUFEHBWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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